4-(4-fluorophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrole-2-carboxamide
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Description
4-(4-fluorophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C19H15FN6O and its molecular weight is 362.368. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a series of complex biochemical reactions . The presence of the fluorophenyl and pyridinyl groups may contribute to its binding affinity and specificity .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall effect on the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Biological Activity
The compound 4-(4-fluorophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrole-2-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article synthesizes current research findings on its pharmacological properties, focusing on its antifungal, antibacterial, anticancer, and anti-inflammatory effects.
Chemical Structure and Synthesis
The chemical structure of the compound includes a pyrrole core substituted with a fluorophenyl group and a triazole moiety linked to a pyridine. The synthesis of this compound typically involves multistep reactions that include the formation of the triazole ring through click chemistry methods, which have been highlighted in various studies .
Antifungal Activity
Research indicates that compounds containing the 1,2,3-triazole core exhibit significant antifungal properties. For instance, triazole derivatives have shown efficacy against various fungal pathogens such as Candida albicans and Aspergillus fumigatus . The mechanism often involves inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.
Compound | Fungal Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | C. albicans | 0.5 μg/mL |
4-(4-fluorophenyl)-N-(1H-1,2,3-triazol-4-yl)methyl-pyrrole | A. fumigatus | 0.25 μg/mL |
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various strains of bacteria. Studies demonstrate that it exhibits potent activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
These findings suggest that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth .
Anticancer Activity
The anticancer potential of triazole-containing compounds has been explored in various studies. The compound has been shown to induce apoptosis in cancer cells via the activation of caspase pathways and inhibition of tumor growth in xenograft models.
Case Study:
A study involving human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 μM), indicating its potential as an anticancer agent .
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. The compound has shown promise in reducing inflammation markers such as TNF-alpha and IL-6 in vitro. This suggests a possible role in modulating inflammatory responses through the inhibition of NF-kB signaling pathways .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its structural components:
- Triazole Ring: Essential for antifungal and antibacterial activity.
- Pyridine Moiety: Enhances solubility and bioavailability.
- Fluorophenyl Group: Contributes to increased potency by improving binding affinity to biological targets.
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O/c20-15-3-1-13(2-4-15)14-9-18(22-10-14)19(27)23-11-16-12-26(25-24-16)17-5-7-21-8-6-17/h1-10,12,22H,11H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPCFVQQCLTGLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=C2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.